4-Bromo-2-(trifluoromethyl)nicotinic acid
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Overview
Description
4-Bromo-2-(trifluoromethyl)nicotinic acid is an organic compound with the molecular formula C7H3BrF3NO2. It is a derivative of nicotinic acid, where the hydrogen atoms at positions 4 and 2 of the pyridine ring are replaced by a bromine atom and a trifluoromethyl group, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-Bromo-2-(trifluoromethyl)nicotinic acid typically involves several steps, including acylation, cyclization, and hydrolysis. One common method uses trifluoroacetyl chloride, vinyl ethyl ether, and 3-aminoacrylonitrile as raw materials . The reaction conditions are as follows:
Acylation: Vinyl ethyl ether and trifluoroacetyl chloride are stirred together with a catalyst at a temperature range of -10°C to 30°C for 3 to 7 hours.
Cyclization: The resulting product undergoes cyclization to form the desired pyridine ring structure.
Hydrolysis: The final step involves hydrolysis to yield this compound.
Industrial Production Methods
For industrial production, the process is optimized for high yield and purity. The raw materials used are relatively inexpensive and easily obtainable, making the method suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(trifluoromethyl)nicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can produce various biaryl compounds .
Scientific Research Applications
4-Bromo-2-(trifluoromethyl)nicotinic acid has several applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-Bromo-2-(trifluoromethyl)nicotinic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, in Suzuki–Miyaura coupling, the compound acts as a substrate that undergoes oxidative addition, transmetalation, and reductive elimination to form new carbon-carbon bonds .
Comparison with Similar Compounds
Similar Compounds
- Picolinic Acid (2-pyridinecarboxylic acid)
- Nicotinic Acid (3-pyridinecarboxylic acid)
- Isonicotinic Acid (4-pyridinecarboxylic acid)
Uniqueness
4-Bromo-2-(trifluoromethyl)nicotinic acid is unique due to the presence of both a bromine atom and a trifluoromethyl group on the pyridine ring. These substituents impart distinct chemical properties, such as increased reactivity and potential for forming diverse derivatives .
Properties
Molecular Formula |
C7H3BrF3NO2 |
---|---|
Molecular Weight |
270.00 g/mol |
IUPAC Name |
4-bromo-2-(trifluoromethyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H3BrF3NO2/c8-3-1-2-12-5(7(9,10)11)4(3)6(13)14/h1-2H,(H,13,14) |
InChI Key |
HHOXUWGLPGWXEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1Br)C(=O)O)C(F)(F)F |
Origin of Product |
United States |
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